molecular formula C26H23NO5 B6544392 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide CAS No. 929471-28-3

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide

Cat. No. B6544392
CAS RN: 929471-28-3
M. Wt: 429.5 g/mol
InChI Key: OALDYBYFJNKDLL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides in general can undergo a variety of reactions. They can act as ligands in coordination chemistry, and can also participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide group could confer certain properties, such as a high melting point and the ability to participate in hydrogen bonding .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes, receptors, and transporters. Specifically, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, this compound has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to inhibit the activity of various enzymes, receptors, and transporters, which may be useful for the treatment of various diseases. Specifically, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, this compound has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators. Additionally, this compound has been found to possess anti-inflammatory, antimicrobial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide in laboratory experiments include its low toxicity, its low cost, and its availability. In addition, this compound is a novel synthetic compound, which means that it has not yet been widely studied, making it an ideal compound for further research. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of the compound on different biological systems. In addition, this compound is a novel compound, and therefore, there is limited information available about its safety and efficacy.

Future Directions

The potential future directions for N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide research include further investigation into its mechanism of action, its potential therapeutic applications, and its safety and efficacy. Additionally, further research could be conducted to determine the potential synergistic effects of this compound with other compounds. Additionally, further research could be conducted to determine the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and inflammatory diseases. Finally, further research could be conducted to determine the potential side effects of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide is synthesized using a variety of different methods, including the Williamson ether synthesis, the Ugi four-component reaction, and the Buchwald-Hartwig amination. The Williamson ether synthesis involves the reaction of a ketone, an alcohol, and an alkyl halide to form an ether. The Ugi four-component reaction is a multicomponent reaction involving a carboxylic acid, an amine, an aldehyde, and an isocyanide. Finally, the Buchwald-Hartwig amination is a reaction of an aryl halide and an amine to form an arylamine.

Scientific Research Applications

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide has been studied for its potential therapeutic applications. In particular, it has been studied for its anti-inflammatory, antimicrobial, and anti-cancer properties. In addition, this compound has been tested for its ability to modulate the activity of various enzymes, receptors, and transporters, which may be useful for the treatment of various diseases. It has also been studied for its ability to inhibit the growth of bacteria and fungi, as well as its potential as an anti-diabetic agent.

properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-15-7-5-6-8-19(15)26(29)27-18-10-12-21-20(14-18)16(2)25(32-21)24(28)17-9-11-22(30-3)23(13-17)31-4/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALDYBYFJNKDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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